molecular formula C11H16S B8077640 1-Ethyl-2-propan-2-ylsulfanylbenzene

1-Ethyl-2-propan-2-ylsulfanylbenzene

Cat. No.: B8077640
M. Wt: 180.31 g/mol
InChI Key: AZIGJERXNBPLGL-UHFFFAOYSA-N
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Description

1-Ethyl-2-propan-2-ylsulfanylbenzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at the 1-position and a propan-2-ylsulfanyl (isopropylthio) group at the 2-position. Its molecular formula is C${11}$H${16}$S, with a molecular weight of 180.31 g/mol. The sulfanyl (–S–) group acts as a weak electron-donating substituent, influencing the compound’s reactivity and physicochemical properties. This compound is structurally analogous to several sulfur-containing aromatic derivatives, which are critical in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-ethyl-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-4-10-7-5-6-8-11(10)12-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGJERXNBPLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below summarizes key structural and functional differences between 1-Ethyl-2-propan-2-ylsulfanylbenzene and related compounds:

Compound Name Substituents Molecular Formula Functional Groups Key Properties/Notes
This compound Ethyl, propan-2-ylsulfanyl C${11}$H${16}$S Sulfanyl, alkyl Moderate electron donation; hydrophobic due to alkyl chains.
2-Methoxyphenyl benzyl sulfide Methoxy, benzylsulfanyl C${14}$H${14}$OS Sulfanyl, methoxy, benzyl Methoxy group enhances electron density; benzyl increases steric bulk.
(Prop-2-yn-1-ylsulfanyl)carbonitrile Prop-2-yn-1-ylsulfanyl, cyano C$4$H$3$NS Sulfanyl, cyano, alkyne Alkyne group introduces reactivity (e.g., click chemistry); cyano adds polarity.
1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene Ethenesulfonyl, propane-1-sulfonyl C${11}$H${14}$O$4$S$2$ Sulfonyl Strong electron-withdrawing effects; higher polarity and solubility in polar solvents.
Key Observations:
  • Electron Effects : The sulfanyl group in this compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution. In contrast, sulfonyl groups (e.g., in ) withdraw electrons, deactivating the ring .

Physical and Chemical Properties

  • Solubility: The hydrophobic alkyl chains in this compound favor solubility in non-polar solvents (e.g., hexane). Compounds with polar substituents, such as sulfonyl () or cyano (), exhibit higher solubility in polar aprotic solvents (e.g., DMSO).
  • Reactivity :
    • The alkyne group in (Prop-2-yn-1-ylsulfanyl)carbonitrile enables reactions like Huisgen cycloaddition, absent in the target compound.
    • Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl groups () are oxidation-resistant .

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